
4-(4-Aminophenyl)isoquinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Aminophenyl)isoquinolin-3-amine is a heterocyclic aromatic compound that belongs to the isoquinoline family. This compound is characterized by the presence of an isoquinoline ring system substituted with an aminophenyl group. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)isoquinolin-3-amine can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds under acidic conditions, leading to the formation of isoquinoline derivatives .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of metal catalysts or catalyst-free processes in water. These methods aim to improve the efficiency and yield of the synthesis while minimizing environmental impact . The use of transition-metal-free synthesis methods, such as the tandem reaction of arynes and oxazoles, has also been explored for the production of isoquinoline derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Aminophenyl)isoquinolin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinoline compounds .
Wissenschaftliche Forschungsanwendungen
4-(4-Aminophenyl)isoquinolin-3-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(4-Aminophenyl)isoquinolin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, leading to the disruption of metabolic pathways. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: A structural isomer of quinoline, known for its use in the synthesis of natural alkaloids.
Quinoline: A benzopyridine compound used in the treatment of malaria.
Tetrahydroisoquinoline: A reduced form of isoquinoline with potential therapeutic applications.
Uniqueness
4-(4-Aminophenyl)isoquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminophenyl group enhances its reactivity and potential for functionalization, making it a valuable compound in synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
31309-67-8 |
|---|---|
Molekularformel |
C15H13N3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
4-(4-aminophenyl)isoquinolin-3-amine |
InChI |
InChI=1S/C15H13N3/c16-12-7-5-10(6-8-12)14-13-4-2-1-3-11(13)9-18-15(14)17/h1-9H,16H2,(H2,17,18) |
InChI-Schlüssel |
RHQIZEYRGRQHKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NC(=C2C3=CC=C(C=C3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



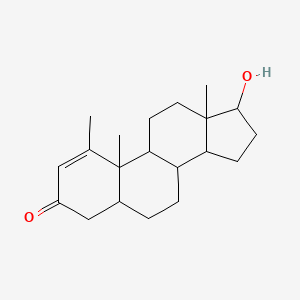

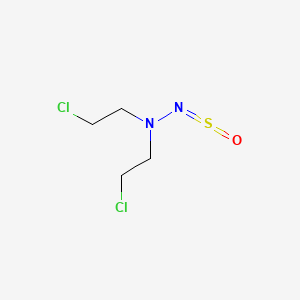
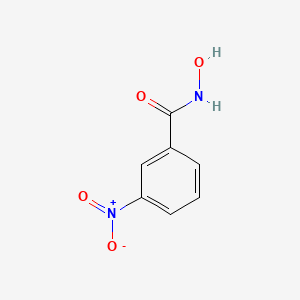
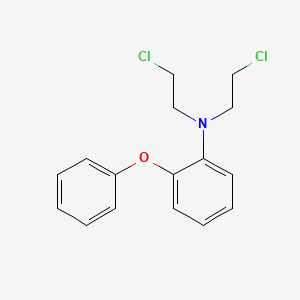
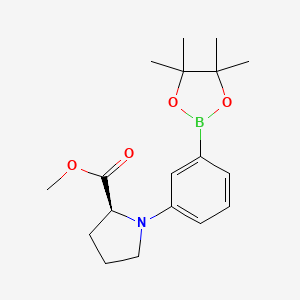
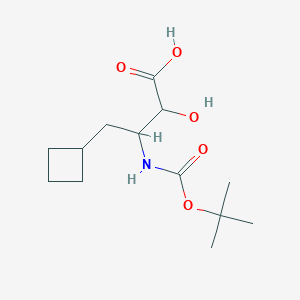
![2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1h)-one](/img/structure/B13989604.png)
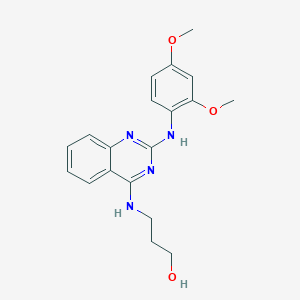



![3,3-dimethyl-3H-benzo[f]chromene](/img/structure/B13989623.png)
